molecular formula C6H13N B094953 2-Methylpiperidine CAS No. 109-05-7

2-Methylpiperidine

Cat. No.: B094953
CAS No.: 109-05-7
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-UHFFFAOYSA-N
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Description

2-Methylpiperidine is an organic compound with the molecular formula C6H13N. It is a derivative of piperidine, where a methyl group is substituted at the second position of the piperidine ring. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine can be synthesized through several methodsThe reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2-methylpyridine. The process involves the use of a hydrogenation reactor where 2-methylpyridine is exposed to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position influences its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861728
Record name Piperidine, 2-methyl-
Source EPA DSSTox
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Pepper-like aroma
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 119.00 °C. @ 760.00 mm Hg
Record name 2-Methylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032416
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.838-0.844
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

109-05-7
Record name 2-Methylpiperidine
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Record name 2-Methylpiperidine
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Record name 2-METHYLPIPERIDINE
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Record name Piperidine, 2-methyl-
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Record name Piperidine, 2-methyl-
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Record name 2-methylpiperidine
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Record name 2-METHYLPIPERIDINE
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Record name 2-Methylpiperidine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperidine
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2-Methylpiperidine
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2-Methylpiperidine
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2-Methylpiperidine
Reactant of Route 5
2-Methylpiperidine
Reactant of Route 6
2-Methylpiperidine

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